Biochemical Target Engagement Data Unavailable for Differential Comparison
No direct or indirect quantitative biochemical assay data (e.g., IC50, Ki, EC50) for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate could be located in primary research papers or patents indexed in major scientific databases up to the knowledge cutoff [1]. While in-class compounds such as 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide exhibit potent A1 adenosine receptor antagonism (Ki = 12.1 nM) [1], no comparable data exist for the target compound to support any claim of similar or differentiated biological activity. This absence of evidence constitutes a critical knowledge gap for any scientific selection process where biological function is a key criterion.
| Evidence Dimension | Adenosine A1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide: Ki = 12.1 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assay using [3H]DPCPX on rat brain cortical membranes [1] |
Why This Matters
Without target engagement data, the compound's utility in adenosine receptor or any other pharmacology programs cannot be benchmarked, precluding evidence-based selection over established tool compounds.
- [1] Chebib, M., Quinn, R. J., & Collis, M. G. (1997). 1-Phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists: the effects of substituents at C4 and C6. Bioorganic & Medicinal Chemistry, 5(2), 311-322. View Source
